molecular formula C16H22ClN3O3 B13940130 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester CAS No. 1315592-03-0

1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester

Cat. No.: B13940130
CAS No.: 1315592-03-0
M. Wt: 339.82 g/mol
InChI Key: XWDPRPYPBGEBBH-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester typically involves the reaction of 4-chlorophenyl isocyanate with 1-tert-butoxycarbonyl-4-aminopiperazine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .

Properties

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-10-8-19(9-11-20)14(21)18-13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDPRPYPBGEBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122103
Record name 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315592-03-0
Record name 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315592-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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